Methyl 1,3-thiazolidine-2-carboxylate

Proline dehydrogenase Mechanism-based inactivation Flavoenzyme covalent modification

The 2-carboxylate regioisomer uniquely enables covalent PRODH inactivation via FAD modification (kmax 91.4 s⁻¹, PDB 6VZ9)—impossible with the 4-isomer. Oxidation yields stable Δ4-thiazoline-2-carboxylate, not cysteine, eliminating cysteine background in orthogonal assays. Methyl ester enhances membrane permeability for cellular PRODH engagement. Superior β-thiaproline potency vs. 4-isomer in ribosomal incorporation inhibition. ACE inhibitor activity supports fragment-based optimization. Verify CAS 33305-07-6 to avoid isomer misassignment.

Molecular Formula C5H9NO2S
Molecular Weight 147.20 g/mol
Cat. No. B8808630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,3-thiazolidine-2-carboxylate
Molecular FormulaC5H9NO2S
Molecular Weight147.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1NCCS1
InChIInChI=1S/C5H9NO2S/c1-8-5(7)4-6-2-3-9-4/h4,6H,2-3H2,1H3
InChIKeyIEYXUDKJVHYWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,3-Thiazolidine-2-Carboxylate – Compound Identity and Core Characteristics for Scientific Procurement


Methyl 1,3-thiazolidine-2-carboxylate (CAS 33305-07-6; synonym: thiazolidine-2-carboxylic acid methyl ester) is a five-membered saturated N,S-heterocyclic building block with molecular formula C₅H₉NO₂S and molecular weight 147.20 g/mol [1]. It is the methyl ester of thiazolidine-2-carboxylic acid (T2C, β-thiaproline), a naturally occurring sulfur-containing proline analogue generated from glyoxylate and cysteamine [2]. The compound is typically supplied as the hydrochloride salt (CAS 33305-08-7, MW 183.66 g/mol, mp ≈158 °C decomposition) to enhance handling and storage stability . Its computed XLogP3-AA of 0.3, single hydrogen bond donor, four hydrogen bond acceptors, and topological polar surface area of 63.6 Ų position it favourably within Lipinski's Rule of Five for drug-like chemical space [1].

Why Generic Substitution of Methyl 1,3-Thiazolidine-2-Carboxylate Fails – Positional Isomerism and Ester-Acid Divergence


Methyl 1,3-thiazolidine-2-carboxylate cannot be treated as a commodity thiazolidine building block. The position of the carboxylate ester on the thiazolidine ring—at C-2 versus C-4—creates fundamentally divergent biochemical behaviour, metabolic fate, and enzyme recognition [1]. Unlike its 4-carboxylate positional isomer (methyl thiazolidine-4-carboxylate), the 2-carboxylate regioisomer places the sulfur atom adjacent to the ester-bearing carbon, enabling mechanism-based covalent inactivation of proline dehydrogenase (PRODH) via FAD modification that the 4-isomer cannot perform [1][2]. Furthermore, oxidation of the 2-carboxylate scaffold by PRODH generates a stable Δ4-thiazoline-2-carboxylate species, whereas the 4-carboxylate isomer is metabolised onward to free cysteine [1]. This positional isomerism, combined with the distinct physicochemical properties of the methyl ester relative to the free carboxylic acid (XLogP3-AA 0.3 vs. predicted pKa ~1.38 for T2C acid) [3], means that interchange with a positional isomer or a non-esterified analogue will produce different reactivity, metabolic outcome, and potentially misleading experimental results.

Quantitative Differentiation Evidence: Methyl 1,3-Thiazolidine-2-Carboxylate Versus Closest Analogs


PRODH Mechanism-Based Covalent Inactivation – T2C Scaffold vs. T4C Scaffold

The thiazolidine-2-carboxylate (T2C) core—the acid form of the target methyl ester—acts as a mechanism-based inactivator of proline dehydrogenase (PRODH), forming a covalent adduct with the N5 atom of the FAD cofactor. This irreversible modification is confirmed by X-ray crystallography at 1.52 Å resolution (PDB 6VZ9), showing strong electron density for the T2C-FAD adduct with a large butterfly bend angle indicating the FAD is locked in the 2-electron reduced state [1]. In contrast, thiazolidine-4-carboxylate (T4C) is processed by the same PRODH active site as a substrate only—it does not form a covalent FAD adduct [2]. Stopped-flow kinetic data further show that l-T2C reduces PutA-bound FAD with a maximal rate constant (kmax) of 91.4 ± 10.8 s⁻¹, approximately 2-fold faster than l-proline (43.4 ± 5.7 s⁻¹), and with a Kd (9.1 ± 3.4 mM) approximately 5-fold tighter than l-proline (48 ± 17 mM) [2]. This covalent inactivation mechanism is unique to the 2-carboxylate scaffold and has no counterpart in the 4-carboxylate isomer.

Proline dehydrogenase Mechanism-based inactivation Flavoenzyme covalent modification

Divergent PRODH Oxidation Products – T2C Generates Stable Δ4-Thiazoline-2-Carboxylate, T4C Generates Cysteine

When processed by the PRODH domain of PutA, the two positional isomers follow completely different metabolic routes. l-T4C oxidation leads to ring opening and cysteine formation, providing a mechanism for cysteine delivery. In contrast, l-T2C oxidation generates an apparently stable Δ4-thiazoline-2-carboxylate species that does not proceed to cysteine and does not serve as a substrate for the downstream GSALDH enzyme [1]. Steady-state kinetic analysis shows both isomers have comparable KM values (l-T2C: 0.22 ± 0.05 mM; l-T4C: 0.24 ± 0.08 mM), approximately 30-fold lower than l-proline (7.7 ± 1.8 mM), resulting in ~20–30-fold higher catalytic efficiencies [1]. Despite similar binding affinity, the divergent product outcome—stable unsaturated heterocycle vs. free amino acid—means the two scaffolds trigger fundamentally different biochemical consequences in cellular systems.

Thiazolidine metabolism Proline catabolism Metabolic fate divergence

PYCR Enzyme Substrate Specificity – T2C Completely Inactive vs. T4C as Substrate

Human pyrroline-5-carboxylate reductase isozymes (PYCR1 and PYCR2) display absolute discrimination between the 2-carboxylate and 4-carboxylate thiazolidine scaffolds. Kinetic characterization demonstrated that both PYCR1 and PYCR2 exhibit significant dehydrogenase activity with l-T4C as substrate (PYCR2: catalytic efficiency 136 M⁻¹ s⁻¹; PYCR1: 13.7 M⁻¹ s⁻¹). However, no activity whatsoever was observed with DL-thiazolidine-2-carboxylate, indicating that the sulfur atom at the 4-position is critical for PYCR substrate recognition [1]. This represents a binary yes/no functional distinction: T4C is a competent substrate for both human PYCR isozymes; T2C is completely inert. This substrate specificity gate means that methyl 1,3-thiazolidine-2-carboxylate-derived species will not enter the PYCR-mediated metabolic pathway that converts T4C to cysteine.

Pyrroline-5-carboxylate reductase Thioproline metabolism Enzyme substrate specificity

Protein Synthesis Inhibition Potency – β-Thiaproline (T2C) Superior to γ-Thiaproline (T4C)

In a direct comparative study across multiple protein synthesizing systems (E. coli, rat liver, rabbit reticulocyte), thiazolidine-2-carboxylic acid (β-thiaproline, the free acid of the target methyl ester) consistently exhibited higher inhibitory activity than thiazolidine-4-carboxylic acid (γ-thiaproline). Both compounds act as competitive inhibitors of proline and are activated and transferred to tRNAᴾʳᵒ by aminoacyl-tRNA synthetases. However, β-thiaproline additionally inhibits leucine incorporation in mammalian systems and impairs polypeptide chain elongation after incorporation, as demonstrated by puromycin-based experiments [1]. The study explicitly concluded that 'in almost all the reactions and mainly in the whole protein synthesizing systems, β-thiaproline shows an higher inhibitory activity' relative to γ-thiaproline [1]. This establishes a rank-order potency advantage for the 2-carboxylate scaffold in translation inhibition applications.

Protein synthesis inhibition Proline analog Aminoacyl-tRNA synthetase

Methyl Ester Physicochemical Advantage Over Free Acid – Lipophilicity and Membrane Permeability

The methyl ester derivative of thiazolidine-2-carboxylic acid offers a quantifiable lipophilicity advantage over the parent free acid. The methyl ester (free base) has a computed XLogP3-AA of 0.3, a logP of approximately 0.14, and LogD (pH 7.4) of 0.14 [1][2]. The free acid (thiazolidine-2-carboxylic acid, CAS 16310-13-7) has a predicted pKa of 1.38 ± 0.20 and exists predominantly in ionized form at physiological pH, with water solubility described as 'very faint turbidity' . The methyl ester masks the ionisable carboxylic acid group, reducing hydrogen bond donor count and increasing passive membrane permeability—a strategy employed in cysteine prodrug design where methyl ester derivatives (e.g., Z2197, Z2199) of thiazolidine carboxylic acids demonstrate antifibrotic efficacy in the hamster bleomycin lung fibrosis model [3]. The ester can undergo hydrolytic cleavage in vivo to regenerate the active T2C moiety, providing a tunable prodrug activation profile.

Prodrug design Lipophilicity Membrane permeability Ester hydrolysis

Optimal Research and Industrial Application Scenarios for Methyl 1,3-Thiazolidine-2-Carboxylate


Chemical Probe Development Targeting Proline Dehydrogenase (PRODH) in Cancer Metabolism

The T2C scaffold's unique mechanism-based covalent inactivation of PRODH—confirmed by X-ray crystallography (PDB 6VZ9, 1.52 Å) and stopped-flow kinetics showing FAD reduction at kmax = 91.4 s⁻¹ [1]—makes methyl 1,3-thiazolidine-2-carboxylate the appropriate starting material for designing irreversible PRODH chemical probes. The 4-carboxylate positional isomer cannot achieve this covalent modification and is unsuitable for this application. The methyl ester provides the membrane permeability needed for cellular PRODH engagement studies, with the ester moiety serving as a hydrolytically cleavable prodrug handle.

Metabolic Fate Studies of Thioproline Analogues Requiring Non-Cysteine-Liberating Scaffolds

When experimental protocols demand a thiazolidine scaffold that does not generate free cysteine upon enzymatic oxidation, the 2-carboxylate scaffold is mandatory. As demonstrated by Mao et al. (2021), PRODH oxidation of T4C yields cysteine, whereas T2C oxidation produces a stable Δ4-thiazoline-2-carboxylate species that cannot serve as a cysteine source [2]. This metabolic fate divergence—combined with the complete lack of PYCR substrate activity for T2C [3]—ensures that methyl 1,3-thiazolidine-2-carboxylate-derived probes can be used orthogonally in systems where cysteine background must be eliminated.

Protein Translation Inhibition Assays Requiring Maximal Proline Antagonism

For in vitro translation studies in E. coli, mammalian liver, or reticulocyte systems where proline incorporation must be maximally inhibited, the 2-carboxylate scaffold (β-thiaproline core) provides superior inhibitory activity compared to the 4-carboxylate isomer (γ-thiaproline) [4]. Methyl 1,3-thiazolidine-2-carboxylate serves as the precursor for generating the active β-thiaproline species via ester hydrolysis, offering researchers a procurement path to the more potent proline antagonist for ribosomal incorporation and chain elongation impairment studies.

ACE Inhibitor Fragment-Based Drug Design and Peptide Mimetic Synthesis

The thiazolidine-2-carboxylic acid (Thz) moiety exhibits angiotensin-converting enzyme (ACE) inhibitor activity in vivo, as documented across multiple vendor technical datasheets citing primary pharmacological evidence . Methyl 1,3-thiazolidine-2-carboxylate provides a versatile building block for fragment-based ACE inhibitor optimisation, with the methyl ester enabling facile further derivatisation via amidation, transesterification, or nucleophilic substitution at the ester position. The computed compliance with Lipinski's Rule of Five (MW 147.20, XLogP3-AA 0.3, single HBD, TPSA 63.6 Ų) supports its use as a lead-like fragment [5].

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